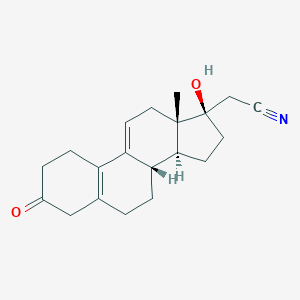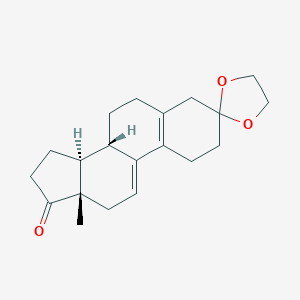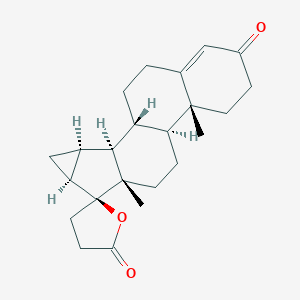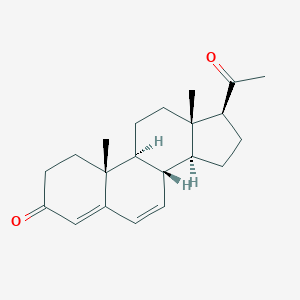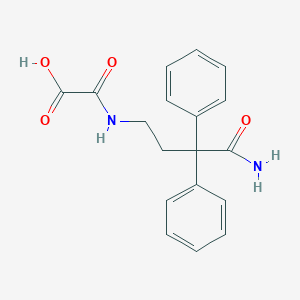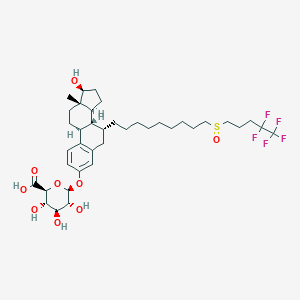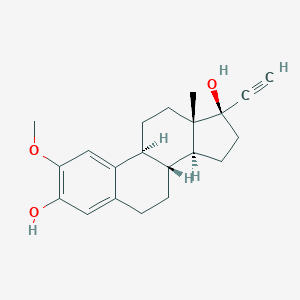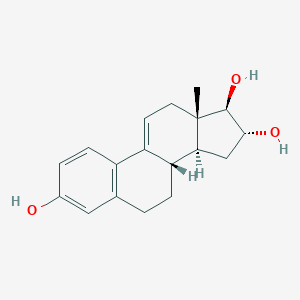
Estradiol enanthate
Descripción general
Descripción
Estradiol enanthate, also known as estradiol heptanoate, is a synthetic ester of the naturally occurring estrogen, estradiol. It is primarily used in hormonal birth control and hormone replacement therapy. This compound is known for its long-lasting effects, making it a popular choice for monthly injectable contraceptives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estradiol enanthate is synthesized by esterification of estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes purification steps such as recrystallization and chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Estradiol enanthate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed back to estradiol and enanthic acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to form estrone enanthate.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form dihydrothis compound.
Major Products Formed:
Hydrolysis: Estradiol and enanthic acid.
Oxidation: Estrone enanthate.
Reduction: Dihydrothis compound.
Aplicaciones Científicas De Investigación
Estradiol enanthate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectrometric methods.
Biology: Studied for its effects on cellular processes and gene expression in estrogen-responsive tissues.
Medicine: Extensively researched for its role in hormone replacement therapy, contraceptive formulations, and treatment of menopausal symptoms.
Industry: Utilized in the pharmaceutical industry for the production of long-acting estrogen formulations.
Mecanismo De Acción
Estradiol enanthate acts as an agonist of the estrogen receptor. Once administered, it is hydrolyzed to estradiol, which then binds to estrogen receptors in target tissues such as the reproductive organs, breasts, and hypothalamus. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound’s long-lasting action is due to its slow release and gradual hydrolysis in the body .
Comparación Con Compuestos Similares
Estradiol enanthate is often compared with other estrogen esters such as estradiol valerate, estradiol cypionate, and estradiol benzoate.
Similar Compounds:
Estradiol valerate: Another long-acting ester of estradiol, commonly used in hormone replacement therapy.
Estradiol cypionate: Similar in function but with a slightly different ester chain, affecting its pharmacokinetics.
Estradiol benzoate: A shorter-acting ester, used for more immediate but shorter duration effects
Uniqueness: this compound’s unique feature is its balance between duration of action and stability, making it ideal for monthly administration. Its pharmacokinetic profile allows for sustained release and consistent estrogen levels, reducing the frequency of administration compared to shorter-acting esters .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWTZQAOOLFXAY-BZDYCCQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023001 | |
| Record name | Estradiol enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4956-37-0 | |
| Record name | Estradiol enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol enanthate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Estradiol enanthate exert its contraceptive effect?
A1: this compound, a combination of an estrogen and a progestogen, primarily prevents pregnancy by inhibiting ovulation. [] It achieves this by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [] This hormonal suppression prevents the development and release of a mature egg from the ovary. []
Q2: Beyond ovulation inhibition, what other mechanisms contribute to the contraceptive efficacy of this compound?
A2: this compound also induces changes in the cervical mucus, making it thicker and less hospitable for sperm penetration. [] Additionally, it alters the endometrial lining, making it less receptive to implantation of a fertilized egg. []
Q3: What metabolic changes have been observed in studies investigating the effects of this compound on lipid profiles?
A3: Research on lactating goats administered this compound in doses comparable to human prescriptions revealed significant decreases in plasma total lipids, triglycerides, phospholipids, and total cholesterol. [] Interestingly, the cholesterol ester ratio remained unaffected in all treatment groups. [] These findings highlight the influence of this compound on lipid metabolism and warrant further investigation.
Q4: What is the molecular formula and weight of this compound?
A4: As this specific information is not provided in the provided research papers, further research would be needed.
Q5: How does varying the dosage of this compound components affect its cycling effects?
A5: Studies exploring different doses of this compound components, specifically dihydroxyprogesterone acetophenide and this compound, reveal that specific combinations, like 150 mg and 10 mg respectively, demonstrate more favorable cycling effects. [] This underscores the importance of precise dose optimization for achieving desired outcomes.
Q6: What is the duration of action of a single injection of this compound?
A6: this compound, when administered as a monthly intramuscular injection, provides contraceptive efficacy for approximately one month. [, , ]
Q7: Have any animal models been used to study the effects of this compound?
A8: Yes, research on rhesus monkeys demonstrated that this compound effectively suppressed follicular growth, leading to endometrial hyperplasia and uterine muscle hypertrophy. [] These findings highlight the use of animal models in understanding the pharmacodynamic effects of this compound.
Q8: What do endometrial biopsies reveal about the effects of this compound?
A9: Endometrial biopsies from women using this compound show varying degrees of secretory activity in the glands and pseudodecidual changes in the stroma. [] These histological changes reflect the hormonal influence of the drug on the endometrium.
Q9: What analytical methods have been employed to assess the hormonal effects of this compound?
A10: Research on this compound utilized various analytical techniques to evaluate its hormonal effects. These methods included rat ventral prostate weight assay to determine luteinizing hormone (LH) levels, pregnanediol excretion levels to assess ovulation, and immunologic assays to confirm LH inhibition. [] Additionally, vaginal cytology and endometrial biopsies were used to evaluate the drug's impact on the female reproductive system. []
Q10: How did researchers determine the presence of anovulatory cycles in women using this compound?
A11: To confirm the absence of ovulation (anovulation) during this compound treatment, researchers measured pregnanediol levels in urine. [] Significantly low pregnanediol levels, consistently below 1 mg/24 hours after three and six months of treatment, indicated the suppression of ovulation. []
Q11: What are some alternative injectable contraceptive options to this compound?
A12: Besides this compound, other injectable progestogens used for contraception include medroxyprogesterone acetate, often administered every three months, and norethisterone enanthate, typically injected every two months. [] These alternatives offer varied administration schedules and have been studied for their contraceptive efficacy and side effect profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




